molecular formula C17H19NO3 B5555425 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide

Cat. No. B5555425
M. Wt: 285.34 g/mol
InChI Key: ZJLSBQBOSJOGPH-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide, also known as DOMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. DOMA belongs to the class of phenethylamines, which are known for their psychoactive properties. However, DOMA has been found to have unique biochemical and physiological effects that make it a promising candidate for various research studies.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to "2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide" have been synthesized and analyzed for their structural properties. For example, the synthesis and structure elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug candidate, demonstrated the potential of such compounds in drug development. The study detailed the crystallization, molecular docking analysis, and the interaction with the VEGFr receptor, highlighting the compound's anticancer activity (Sharma et al., 2018).

Antioxidant Properties

Research on 2,6-dimethoxyphenol, a compound with structural elements similar to those of interest, explored its enzymatic modification to produce dimers with higher antioxidant capacity. This study highlights the potential of such compounds in developing antioxidants through enzymatic processes (Adelakun et al., 2012).

Heterocyclic Chemistry

Investigations into the silylation of N-(2-hydroxyphenyl)acetamide have led to the creation of novel heterocycles, indicating the utility of these compounds in developing new materials with potential applications in various industries, including pharmaceuticals and electronics (Lazareva et al., 2017).

Potential Pesticide Applications

The characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction suggests potential applications in pesticide development. These compounds were explored for their use as potential pesticides, emphasizing the importance of structural analysis in identifying effective agricultural chemicals (Olszewska et al., 2011).

Chemoselective Acetylation

Research into the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the relevance of these compounds in synthesizing bioactive molecules. This study not only demonstrated a novel synthetic route but also highlighted the potential of using immobilized enzymes in organic synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-4-7-14(8-5-12)18-17(19)11-13-6-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLSBQBOSJOGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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